molecular formula C25H26FN7O B2771906 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 1021025-60-4

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

Cat. No.: B2771906
CAS No.: 1021025-60-4
M. Wt: 459.529
InChI Key: ALXAXRSQFHXHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a potent and selective small molecule inhibitor of the Fms-related tyrosine kinase 3 (FLT3), a critical target in oncological research. This compound acts as a type I inhibitor, binding to the active conformation of the kinase, and demonstrates significant activity against FLT3 with internal tandem duplication (ITD) mutations, which are driver mutations frequently associated with poor prognosis in acute myeloid leukemia (AML). Research indicates that this pyrazolopyrimidine-based compound effectively suppresses FLT3 autophosphorylation and downstream signaling pathways, such as STAT5 and MAPK/ERK, leading to the induction of apoptosis and cell cycle arrest in FLT3-ITD-positive leukemic cell lines. Its primary research value lies in its utility as a pharmacological tool for dissecting FLT3-dependent signaling networks in hematopoietic cancers and for evaluating the mechanisms of action and potential resistance to FLT3-targeted therapies. Studies utilizing this inhibitor have contributed to the understanding of kinase inhibitor specificity and are foundational for preclinical investigations into novel combination treatment strategies for AML.

Properties

IUPAC Name

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN7O/c26-20-6-8-21(9-7-20)31-12-14-32(15-13-31)24-22-17-30-33(25(22)29-18-28-24)11-10-27-23(34)16-19-4-2-1-3-5-19/h1-9,17-18H,10-16H2,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXAXRSQFHXHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a multi-ring structure that includes a pyrazolo[3,4-d]pyrimidine core, a piperazine moiety, and an ethyl linkage to a phenylacetamide group. The presence of a fluorine atom on the phenyl ring is noteworthy as it may influence the compound's biological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine framework followed by the introduction of the piperazine and phenylacetamide groups. The detailed reaction conditions and yields can vary based on the specific synthetic pathway employed.

Anticancer Properties

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For example:

  • Cell Line Studies : In vitro testing against various cancer cell lines (e.g., HOP-92 lung cancer and HCT-116 colorectal carcinoma) revealed promising growth inhibition rates. Compound derivatives showed GI values indicating effective cytostatic activity at concentrations as low as 10 μM .
CompoundCell LineGI Value (%) at 10 μM
4bHOP-9286.28
4aHCT-11640.87
4hSK-BR-346.14

The mechanism through which these compounds exert their anticancer effects is hypothesized to involve inhibition of key signaling pathways associated with cell proliferation and survival. Specific targets may include receptor kinases and other proteins involved in tumor growth.

Other Biological Activities

In addition to anticancer properties, related compounds have been evaluated for:

  • Antidepressant Activity : Piperazine derivatives have been studied for their potential effects on neurotransmitter systems, suggesting possible applications in treating mood disorders.
  • Antimicrobial Effects : Some derivatives have shown inhibitory effects against various microbial strains, indicating potential use as antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

  • Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Piperazine Modifications : Alterations in the piperazine substituents can significantly affect both potency and selectivity toward specific receptors.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Anticancer Efficacy : A series of piperazine-based pyrazolo[3,4-d]pyrimidine derivatives were evaluated in vivo using xenograft models, demonstrating reduced tumor growth compared to controls .
  • Neuropharmacological Assessment : Research indicated that modifications in the piperazine ring led to compounds with enhanced serotonin receptor affinity, suggesting potential for treating anxiety disorders .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide exhibit promising anticancer activity. For instance:

  • Cell Line Studies : In vitro evaluations against various cancer cell lines have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cell proliferation effectively. Compounds structurally related to this compound have demonstrated significant growth inhibition rates in lung and breast cancer cell lines at micromolar concentrations .

Drug-Likeness and ADME Properties

The drug-likeness of this compound has been assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) studies:

  • Absorption : High solubility in organic solvents suggests good absorption potential.
  • Metabolism : Initial studies indicate that the compound may undergo metabolic transformations typical for piperazine derivatives.

Notable Research Outcomes

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antiproliferative Activity : A study reported that compounds with similar structures exhibited significant antiproliferative effects against multiple cancer cell lines .
  • Kinase Inhibition : Research has shown that these compounds can selectively inhibit certain kinases involved in cancer progression, suggesting their potential as targeted therapies .

Summary of Findings

The applications of this compound are diverse and promising. Its structural components contribute to its biological activity, particularly in cancer treatment. Ongoing research is essential to fully elucidate its mechanisms and potential therapeutic uses.

Q & A

Q. What are the key synthetic pathways for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyrazole precursors with cyanamide derivatives under acidic conditions (e.g., HCl or acetic acid) at 80–100°C . Purification often employs column chromatography with ethyl acetate/hexane gradients. Yield optimization requires precise stoichiometric control of intermediates like 4-fluorophenylpiperazine .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • NMR : ¹H/¹³C NMR is critical for verifying the fluorophenyl, piperazine, and pyrazolo[3,4-d]pyrimidine moieties. Distinct peaks for the ethyl linker (δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) are diagnostic .
  • HPLC-MS : Used to assess purity (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z ~520) .

Q. How can researchers evaluate the compound’s preliminary biological activity?

Initial screening should focus on receptor-binding assays (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand displacement or fluorescence polarization. For example, 5-HT1A receptor affinity can be tested via competitive binding with [³H]-8-OH-DPAT . Dose-response curves (1 nM–10 μM) are recommended to calculate IC₅₀ values .

Advanced Research Questions

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?

  • Bioisosteric replacement : Substitute the phenylacetamide group with heteroaromatic rings (e.g., thiophene) to enhance metabolic stability .
  • Prodrug design : Introduce ester or carbonate groups at the ethyl linker to improve oral bioavailability .
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (hydrochloride) for in vivo studies .

Q. How can computational modeling guide SAR studies for this compound?

Molecular docking (e.g., AutoDock Vina) against homology models of target receptors (e.g., 5-HT1A) identifies critical interactions:

  • The fluorophenyl group engages in π-π stacking with Phe361.
  • The piperazine nitrogen forms hydrogen bonds with Asp116 . MD simulations (100 ns) assess binding stability and guide substitutions at the pyrimidine C4 position .

Q. How should researchers resolve contradictory data between in vitro and in vivo efficacy?

  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo effects .
  • Tissue distribution studies : Quantify compound levels in target organs (e.g., brain) via LC-MS to confirm adequate exposure .
  • Off-target screening : Test against panels like CEREP to rule out non-specific interactions .

Q. What methods are suitable for analyzing regioselectivity in derivative synthesis?

  • Isotopic labeling : Track reaction pathways using ¹⁵N-labeled intermediates.
  • X-ray crystallography : Resolve ambiguities in substituent positioning on the pyrazolo[3,4-d]pyrimidine core .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
Pyrazolo[3,4-d]pyrimidine precursorPyrazole + cyanamide, HCl, 90°C65–70
Piperazine-fluorophenyl coupling4-Fluorophenylpiperazine, DCM, TEA85
Final acetylationPhenylacetyl chloride, DMF, 50°C78

Q. Table 2. Biological Assay Parameters

Assay TypeTargetKey ParametersReference
Radioligand binding5-HT1A[³H]-8-OH-DPAT, Kd = 1.2 nM
CYP inhibitionCYP3A4IC₅₀ determination, 0.1–10 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.